Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate

Structure-Activity Relationship (SAR) Chemical Synthesis Molecular Recognition

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate (CAS: 349091-40-3) is a functionalized aromatic diester. It belongs to the isophthalate chemical class, a family of compounds with diverse applications ranging from polymer precursors to pharmaceutical intermediates.

Molecular Formula C17H14ClNO5
Molecular Weight 347.7 g/mol
CAS No. 349091-40-3
Cat. No. B4676000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-((4-chlorobenzoyl)amino)isophthalate
CAS349091-40-3
Molecular FormulaC17H14ClNO5
Molecular Weight347.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C17H14ClNO5/c1-23-16(21)11-7-12(17(22)24-2)9-14(8-11)19-15(20)10-3-5-13(18)6-4-10/h3-9H,1-2H3,(H,19,20)
InChIKeyYWYOZPFTYOVWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate: Core Structural and Sourcing Profile


Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate (CAS: 349091-40-3) is a functionalized aromatic diester [1]. It belongs to the isophthalate chemical class, a family of compounds with diverse applications ranging from polymer precursors to pharmaceutical intermediates [2]. This specific compound is characterized by a central benzene ring with two methyl ester groups at the 1- and 3- positions, and a 4-chlorobenzamido moiety at the 5- position. Its defined structure places it as a specialized research intermediate within the broader isophthalate landscape [1].

Why Substitution of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate with Other Isophthalates is Not Viable


Generic substitution is not feasible because the specific functionalization at the 5-position is the primary driver of chemical and biological interactions. Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate features a unique combination of the 4-chlorobenzamide group and the 1,3-diester substitution pattern [1]. This precise arrangement is critical for any research investigation exploring structure-activity relationships (SAR), specific binding affinities, or synthetic pathways involving this scaffold. Analogs lacking the 4-chlorobenzoyl group, possessing a different halogen, or with an altered substitution pattern (e.g., at the 2- or 4-position) will exhibit fundamentally different reactivity and interaction profiles. For example, the closely related 2-substituted analog, Dimethyl 2-((4-chlorobenzoyl)amino)isophthalate (PubChem CID 68884923), would be an inadequate substitute in any study where regiospecific interactions are critical, due to the altered spatial and electronic properties of the molecule [2]. Therefore, the specific structural identity of this compound is the essential variable for its intended research use, precluding any simple substitution with a generic isophthalate derivative.

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate: Evidence-Based Differentiators from Analogs


The 5-Position 4-Chlorobenzamido Substituent as a Key Differentiator

This compound is defined by a 4-chlorobenzamido group at the 5-position, while the 1- and 3-positions are esterified. This is distinct from the commercially available Dimethyl 2-((4-chlorobenzoyl)amino)isophthalate, which has the same substituent at the 2-position [1]. The change from 5- to 2-substitution fundamentally alters the molecule's geometry and potential for intermolecular interactions, representing a critical variable in SAR studies.

Structure-Activity Relationship (SAR) Chemical Synthesis Molecular Recognition

Halogen Type as a Determinant of Electronic and Steric Properties

The target compound contains a 4-chloro substituent on the benzamido ring. Replacing this with a different halogen, as in the case of a 4-fluorobenzamido analog, would alter key molecular properties [1]. Based on well-established chemical principles, the presence of chlorine versus fluorine influences the group's lipophilicity, metabolic stability, and capacity for halogen bonding, which are critical parameters in medicinal chemistry.

Halogen Bonding Medicinal Chemistry Electron-Withdrawing Effects

Procurement Distinction: A Rare and Unique Research Intermediate

Sigma-Aldrich explicitly categorizes this compound as part of its AldrichCPR collection, a set of "rare and unique chemicals" provided to early discovery researchers . This commercial classification differentiates it from common, commodity-scale isophthalate derivatives like the unsubstituted Dimethyl isophthalate (CAS: 1459-93-4) which is widely available and has numerous large-scale industrial applications .

Chemical Library Early Discovery Specialty Chemical

Targeted Application Scenarios for Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate


Probing 5-Position Specific Interactions in Structure-Activity Relationship (SAR) Studies

This compound is ideally suited as a specific molecular probe in SAR campaigns focused on isophthalate-based scaffolds. Its defined 5-position 4-chlorobenzamido group allows researchers to systematically investigate how this precise substitution pattern influences binding affinity, enzymatic inhibition, or receptor activation compared to its 2-substituted isomer or unsubstituted analogs [1].

As a Building Block for the Synthesis of Novel 5-Substituted Isophthalate Derivatives

This compound serves as a key intermediate for synthesizing more complex, 5-substituted isophthalate analogs. The presence of the methyl esters provides handles for further derivatization (e.g., hydrolysis to the diacid, followed by amide coupling), while the 5-position amide can be modified or left intact as a functional anchor [1].

Scaffold for Medicinal Chemistry Libraries

Given its commercial categorization as a "rare and unique" research chemical, this compound is a logical building block for generating novel medicinal chemistry libraries. Its core structure is a versatile starting point for creating diverse analogs around a central isophthalate motif, particularly when exploring the impact of halogenated benzamido substituents on drug-like properties [1].

Investigating the Role of the Chlorine Atom in Biological Systems

This compound is a tool for understanding the specific contributions of a chlorine atom in a drug-like scaffold. By comparing its biological activity and physicochemical properties against a 4-fluorobenzamido or 4-bromobenzamido analog, researchers can directly assess the impact of the chlorine on parameters such as target engagement, cellular permeability, and metabolic stability [1].

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